5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group, a methylthio group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylthio)-1H-pyrazole-4-carbonitrile with a hydroxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-(methylthio)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: A flavonoid with similar hydroxy and methoxy substitutions.
5-Hydroxy-2(5H)-furanone: A compound with a similar hydroxy group but different ring structure.
5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with multiple methoxy groups.
Uniqueness
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with hydroxy, methylthio, and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H5N3OS |
---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9) |
InChI Key |
PIYUMQJVGBTDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.